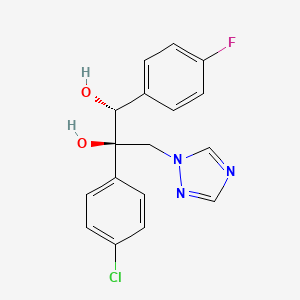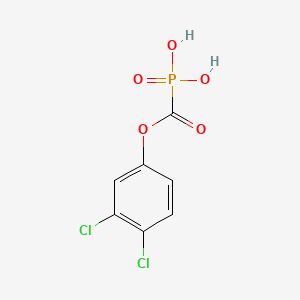
Phosphinecarboxylic acid, dihydroxy-, 3,4-dichlorophenyl ester, oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinecarboxylic acid, dihydroxy-, 3,4-dichlorophenyl ester, oxide is a chemical compound with a complex structure that includes both phosphine and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, dihydroxy-, 3,4-dichlorophenyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with 3,4-dichlorophenol. The reaction conditions often require the use of a base to facilitate the esterification process. Common bases used include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts, such as palladium or platinum-based catalysts, can also be employed to accelerate the reaction rate and improve the overall yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Phosphinecarboxylic acid, dihydroxy-, 3,4-dichlorophenyl ester, oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinecarboxylic acid esters.
Scientific Research Applications
Phosphinecarboxylic acid, dihydroxy-, 3,4-dichlorophenyl ester, oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of phosphinecarboxylic acid, dihydroxy-, 3,4-dichlorophenyl ester, oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Phosphinecarboxylic acid, dihydroxy-, phenyl ester, oxide
- Phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide
- Phosphinecarboxylic acid, 1,1-dihydroxy-, ethyl ester, oxide
Uniqueness
Phosphinecarboxylic acid, dihydroxy-, 3,4-dichlorophenyl ester, oxide is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical properties such as increased reactivity and potential biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
74270-34-1 |
|---|---|
Molecular Formula |
C7H5Cl2O5P |
Molecular Weight |
270.99 g/mol |
IUPAC Name |
(3,4-dichlorophenoxy)carbonylphosphonic acid |
InChI |
InChI=1S/C7H5Cl2O5P/c8-5-2-1-4(3-6(5)9)14-7(10)15(11,12)13/h1-3H,(H2,11,12,13) |
InChI Key |
MMKWHWAYPNDSPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(=O)P(=O)(O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


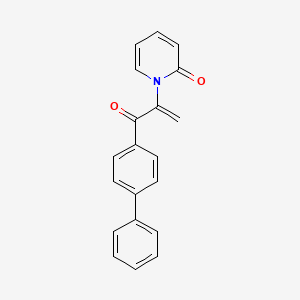
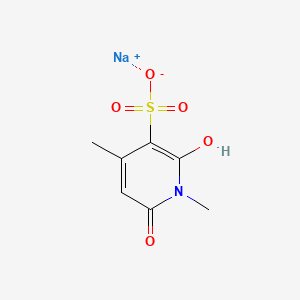

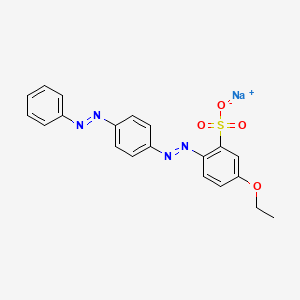


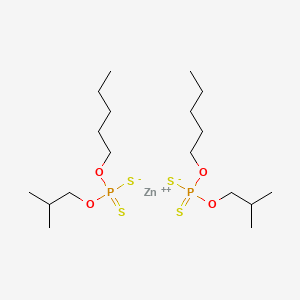
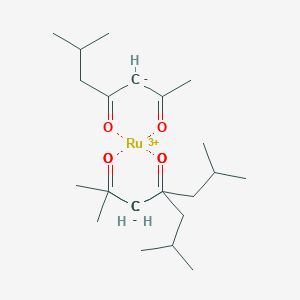
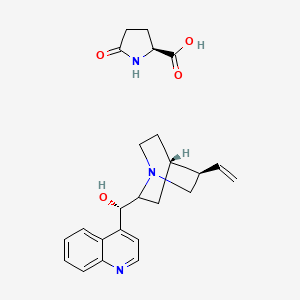

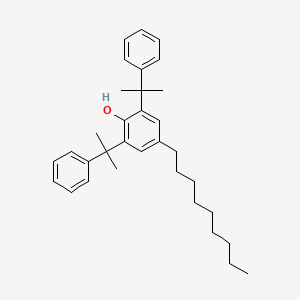
![(E)-[1-(2,5-dimethoxyphenyl)-1-oxopropan-2-ylidene]-hydroxyazanium;chloride](/img/structure/B12682054.png)

